

Technical Guide: Crystallographic Data of Methyl N-(4-chlorophenyl)carbamate

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Compound of Interest

Compound Name: methyl N-(4-chlorophenyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystallographic data and experimental protocols for **methyl N-(4-chlorophenyl)carbamate**. The information is presented in a structured format to facilitate easy reference and comparison for research and drug development purposes.

Crystal Structure and Properties

Methyl N-(4-chlorophenyl)carbamate ($C_8H_8ClNO_2$) is a compound of interest in various chemical and pharmaceutical research fields.^[1] Its crystal structure reveals a monoclinic system.^{[2][3]} In the crystalline form, molecules are linked by N—H···O hydrogen bonds, forming chains that propagate in the b-axis direction.^{[2][3]} The dihedral angle between the chlorobenzene ring and the side chain is 8.79 (11)°.^{[2][3]}

Crystallographic Data

The crystallographic data for **methyl N-(4-chlorophenyl)carbamate** has been determined by X-ray diffraction and is summarized in the tables below.^{[2][3]}

Table 1: Crystal Data and Structure Refinement^{[2][3]}

Parameter	Value
Empirical Formula	C ₈ H ₈ ClNO ₂
Formula Weight	185.60
Temperature	293 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	11.126 (2) Å
b	9.833 (2) Å
c	8.0076 (16) Å
α	90°
β	99.34 (3)°
γ	90°
Volume	864.5 (3) Å ³
Z	4
Calculated Density	1.426 Mg/m ³
Absorption Coefficient	0.40 mm ⁻¹
F(000)	384
Crystal Size	0.23 × 0.20 × 0.18 mm
Data Collection	
Theta range for data collection	3.0 to 27.2°
Reflections collected	8281
Independent reflections	1987

R(int)	0.036
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1987 / 0 / 109
Goodness-of-fit on F ²	1.06
Final R indices [I>2sigma(I)]	R ₁ = 0.041
R indices (all data)	wR ₂ = 0.159
Largest diff. peak and hole	0.18 and -0.26 e.Å ⁻³

Table 2: Hydrogen Bond Geometry (Å, °)[1][2][3]

D—H...A	D—H	H...A	D...A	D—H...A
N1—H1A...O2i	0.86	2.22	3.069 (2)	168

Experimental Protocols

3.1. Synthesis of **Methyl N-(4-chlorophenyl)carbamate**[2][3]

A mixture of methanol (0.06 mol) and (4-chlorophenyl)carbamic chloride (0.06 mol) was stirred in refluxing ethanol (15 ml) for 4 hours. This process afforded the title compound with a yield of 83% (0.05 mol).

3.2. Crystallization[2][3]

Colorless, block-shaped crystals of the title compound were obtained by recrystallization from ethanol at room temperature.

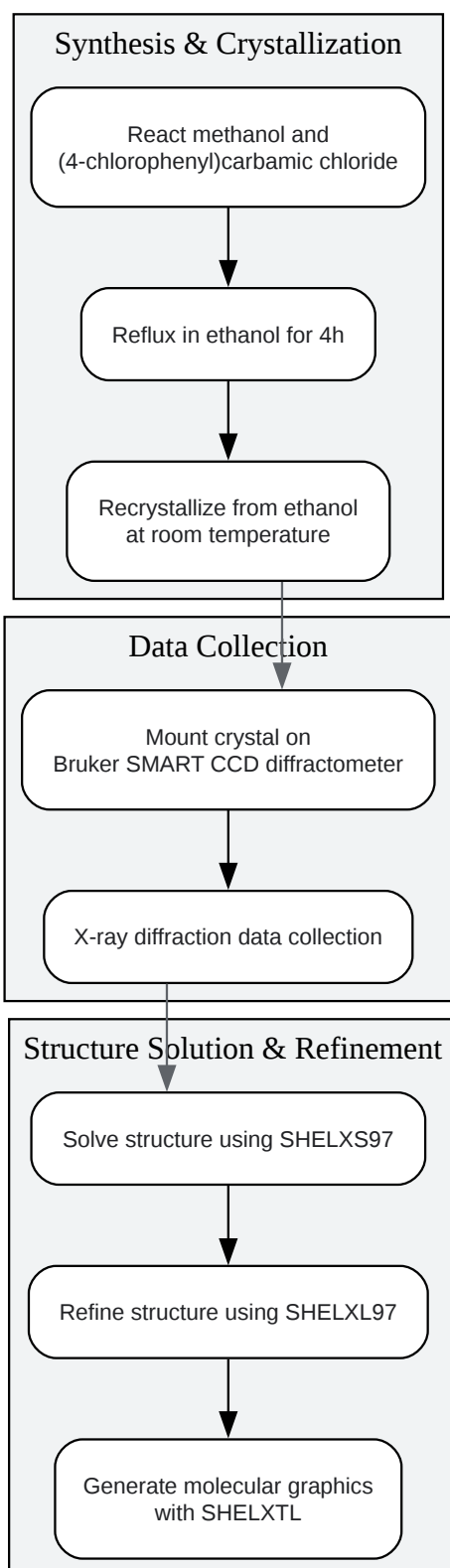
3.3. X-ray Data Collection and Structure Refinement[2][3]

Data collection was performed on a Bruker SMART CCD diffractometer. The structure was solved using SHELXS97 and refined with SHELXL97. Molecular graphics were generated

using SHELXTL. Hydrogen atoms were positioned geometrically and treated as riding on their parent atoms.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the crystallographic analysis of **methyl N-(4-chlorophenyl)carbamate**.



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Caption: Workflow for crystallographic analysis.

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